1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile
Overview
Description
“1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” is a chemical compound that has been studied for its potential applications in various fields. It has been reported to have potent activities against FGFR1, 2, and 3 . This compound has been used in the synthesis of a series of derivatives, which have shown promising results in inhibiting the growth of certain types of cancer cells .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . These compounds have been synthesized as part of efforts to develop potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and has been the subject of several studies . The compound consists of a pyrrolopyridine core, which is a heterocyclic compound containing a pyrrole ring fused with a pyridine ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps . The compound is used as a starting material in the synthesis of a series of derivatives, which are then tested for their biological activity .
Scientific Research Applications
Synthesis Techniques
1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile and its derivatives have been synthesized using various methods, showcasing their versatility in chemical synthesis:
- Microwave Irradiation: A study detailed an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives and their transformation into substituted pyrrolo[3,2-b]pyridines via a one-step transformation using microwave irradiation and classical heating methods. This method resulted in high conversion rates and shorter reaction times (Salaheldin et al., 2010).
- Palladium-Catalyzed Cascade Reactions: Another research highlighted the palladium(II)-catalyzed cascade of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation, providing an efficient synthesis of substituted 1H-pyrrole-3-carbonitriles (Wang et al., 2020).
Synthesis of Heterocyclic Compounds
The versatility of this compound extends to the synthesis of various heterocyclic compounds:
- Tricyclic Pyrrolopyrimidines: A study focused on synthesizing tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) (Khashi et al., 2015).
- Dihydropyrrolopyridinones: Research demonstrated a one-pot procedure for preparing 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine3-carbonitrile and aromatic tertiary amides (Kobayashi et al., 2012).
Optical and Electronic Properties
Studies have also explored the structural, optical, and electronic properties of this compound derivatives:
- Pyridine Derivatives: Investigation of different pyridine derivatives including 1H-pyrrolo[2,3-b]pyridine-5-carbonitriles revealed insights into their thermal, structural, and optical characteristics, as well as their potential in fabricating heterojunctions and as photosensors (Zedan et al., 2020).
Synthesis of Biologically Active Compounds
- Biologically Active Scaffolds: Research into the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds indicates the potential of these compounds in pharmaceutical applications (Sroor, 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to target the fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
Related compounds have been shown to inhibit fgfrs . Upon binding to their targets, these compounds can disrupt the balance of microtubule dynamics, leading to mitotic arrest .
Biochemical Pathways
Compounds that inhibit fgfrs can affect downstream signaling pathways, including ras–mek–erk, plcg, and pi3k–akt .
Pharmacokinetics
The compound’s molecular weight (14315) suggests it may have favorable pharmacokinetic properties, as it falls within the range typically associated with good oral bioavailability .
Result of Action
Related compounds have been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile plays a crucial role in various biochemical reactions, particularly in the inhibition of specific enzymes and proteins. Research has shown that derivatives of this compound can act as potent inhibitors of tubulin polymerization, a process essential for cell division and mitosis . The compound interacts with tubulin by binding to the colchicine-binding site, forming hydrogen bonds with amino acid residues such as threonine and asparagine . This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cell lines such as HeLa, SGC-7901, and MCF-7, this compound has been shown to induce G2/M phase cell cycle arrest and promote apoptosis . The disruption of tubulin dynamics by this compound leads to the inhibition of cell proliferation and the induction of programmed cell death. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the stability and function of microtubules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with tubulin. The compound binds to the colchicine-binding site on tubulin, forming hydrogen bonds with key amino acid residues . This binding inhibits tubulin polymerization, preventing the formation of microtubules and disrupting the mitotic spindle apparatus. As a result, cells are unable to complete mitosis, leading to cell cycle arrest and apoptosis . Furthermore, the inhibition of tubulin polymerization by this compound can also affect other cellular processes that rely on microtubule dynamics, such as intracellular transport and signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that this compound can maintain its inhibitory effects on tubulin polymerization and cell proliferation over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability, half-life, and overall pharmacokinetic profile . Additionally, interactions with cofactors and other enzymes can modulate the metabolic flux and levels of metabolites derived from this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in certain organelles, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin to inhibit microtubule polymerization . Additionally, this compound can be found in the nucleus, where it may influence gene expression and other nuclear processes . Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h1-2,4-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBVNOWBCXLIHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696606 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25957-69-1 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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